4-Methoxyglucobrassicin

Overview

Description

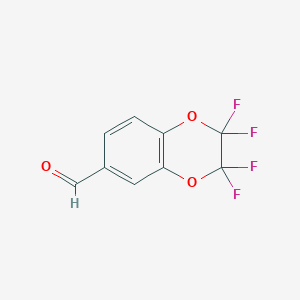

4-Methoxyglucobrassicin is a secondary metabolite found in plants, particularly in the Brassicaceae family. This compound is known for its role in plant defense mechanisms and its involvement in the response to abiotic stress, such as osmotic stress . It is a type of glucosinolate, which are sulfur-containing compounds derived from glucose and amino acids.

Mechanism of Action

4-Methoxyglucobrassicin, also known as 4-Methoxy-3-indolylmethyl glucosinolate or 4-Moimg, is an indole glucosinolate that can be isolated from Brassica napobrassica L. Mill . This compound plays a significant role in plant defense against major abiotic stresses .

Target of Action

It is known that glucosinolates, the class of compounds to which this compound belongs, play a crucial role in plant defense mechanisms .

Mode of Action

Glucosinolates are known to be hydrolyzed by the enzyme myrosinase into isothiocyanates, which have various biological activities, including antimicrobial, antifungal, and insecticidal properties .

Biochemical Pathways

The biosynthesis of this compound involves several steps, including side chain extension, core structure formation, and secondary modification . Five genes putatively associated with the synthesis of this compound were identified as candidate regulators underlying QTL. Analysis revealed that orthologs of MYB51, IGMT1, and IGMT4 present on LG1 are associated with this compound concentrations in Eruca .

Pharmacokinetics

Glucosinolates are known to be hydrolyzed by the enzyme myrosinase into isothiocyanates, which can be absorbed and metabolized by organisms .

Result of Action

Glucosinolates and their hydrolysis products, including isothiocyanates, are known to have various biological activities, including antimicrobial, antifungal, and insecticidal properties .

Action Environment

Environmental factors significantly influence the abundance of primary and secondary metabolites in plants. For instance, plants grown in the UK contained significantly higher concentrations of glucoraphanin, malic acid, and total sugars, while plants grown in Italy were characterized by higher concentrations of glucoerucin, indolic glucosinolates, and low monosaccharides .

Biochemical Analysis

Cellular Effects

4-Methoxyglucobrassicin has been shown to inhibit the viability of human bladder cancer cells and reduce tumor within xenografted mouse models . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in the glucosinolate biosynthesis pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of 4-Methoxyglucobrassicin in plants involves several enzymatic steps. The process begins with the amino acid tryptophan, which undergoes a series of transformations catalyzed by enzymes such as CYP79B2, CYP79B3, and CYP81F2 . These enzymes facilitate the formation of the core structure of the glucosinolate, followed by modifications to produce the final compound.

Industrial Production Methods

extraction from plant sources, particularly young seedlings of Brassicaceae species, is a common method . High-performance liquid chromatography (HPLC) is often used to detect and quantify the compound in plant extracts .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyglucobrassicin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic breakdown. The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, leading to the formation of unstable aglucones, which further react to produce compounds such as indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include myrosinase for hydrolysis and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the hydrolysis of this compound include indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate . These products are known for their biological activity and potential health benefits.

Scientific Research Applications

Comparison with Similar Compounds

4-Methoxyglucobrassicin is similar to other indole glucosinolates, such as indol-3-ylmethyl glucosinolate, 1-methoxy-indol-3-ylmethyl glucosinolate, and 4-hydroxy-indol-3-ylmethyl glucosinolate . These compounds share a common core structure derived from tryptophan but differ in their side-chain modifications. The unique methoxy group in this compound distinguishes it from other indole glucosinolates and contributes to its specific biological activities .

Properties

IUPAC Name |

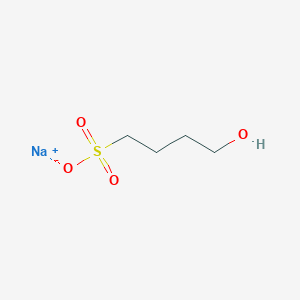

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAGSABLXRZUSE-KYKLFQSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83327-21-3 | |

| Record name | 4-Methoxy-3-indolylmethyl glucosinolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-methoxy-3-indolylmethyl glucosinolate in Brassica vegetables?

A: 4-Methoxy-3-indolylmethyl glucosinolate, also known as 4-methoxy-glucobrassicin, is a type of glucosinolate found in Brassica vegetables like cabbage and broccoli. [, , ] These compounds are of significant interest due to their potential health benefits, particularly their suggested role in cancer prevention. [] Understanding their levels and how processing affects them is crucial for maximizing their potential health impact.

Q2: How do processing methods like chopping and storage influence 4-methoxy-3-indolylmethyl glucosinolate levels in Brassica vegetables?

A: Interestingly, chopping Brassica vegetables can lead to an unexpected increase in 4-methoxy-3-indolylmethyl glucosinolate levels. Studies have shown a 15-fold increase in 4-methoxy-3-indolylmethyl glucosinolate in chopped white cabbage after 48 hours of storage. [] This phenomenon might be linked to a stress response triggered by chopping, mimicking pest damage, and leading to increased production of certain glucosinolates. []

Q3: What analytical techniques are employed to identify and quantify 4-methoxy-3-indolylmethyl glucosinolate in Brassica vegetables?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique used to identify and quantify specific glucosinolates, including 4-methoxy-3-indolylmethyl glucosinolate, within complex plant matrices like Brassica vegetables. [] This method allows for accurate measurement of individual glucosinolates, contributing to a deeper understanding of their distribution and variations influenced by factors like cultivar and processing techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)